1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
Description
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a pyridine-derived compound with the molecular formula C₁₃H₁₁Cl₂N₃O₂ and a molecular weight of 312.16 g/mol . Its structure features a 2,4-dichlorobenzyl group attached to a 2-oxo-1,2-dihydropyridine core, with a carbohydrazide (-CONHNH₂) functional group at the 3-position (Figure 1). The compound is registered under CAS 242471-86-9 and MDL MFCD00140461 .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-9-4-3-8(11(15)6-9)7-18-5-1-2-10(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQUDXCOXUXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328066 | |
| Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242471-86-9 | |
| Record name | 1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves multiple steps, starting with the preparation of the dichlorobenzyl group. This can be achieved through the chlorination of benzyl alcohol. The pyridine ring is then constructed using a suitable precursor, such as pyridine-2-carboxaldehyde, which undergoes further reactions to introduce the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The dichlorobenzyl group may interact with enzymes or receptors, leading to biological effects. The carbohydrazide group can form bonds with biomolecules, influencing their activity.
Comparison with Similar Compounds
Carboxylic Acid Derivative (CAS 338977-51-8)
This analog replaces the carbohydrazide (-CONHNH₂) with a carboxylic acid (-COOH) group, resulting in the molecular formula C₁₃H₉Cl₂NO₃ and a lower molecular weight (298.12 g/mol) . Key differences include:
- Solubility: Soluble in DMSO, methanol, and chloroform , whereas the carbohydrazide’s solubility remains uncharacterized.
- Reactivity : The carboxylic acid group enables salt formation or esterification, contrasting with the nucleophilic hydrazide moiety.
Carbonitrile Derivative (CAS 252058-77-8)
The compound 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-...-3-pyridinecarbonitrile introduces a fluorine-substituted phenyl group and a nitrile (-CN) group, increasing molecular weight to 373.21 g/mol (C₁₉H₁₁Cl₂FN₂O ) . This modification enhances:
- Pharmaceutical Utility : High purity (≥97%) and certification under ISO standards highlight its role as an API intermediate .
- Lipophilicity : The fluorophenyl and nitrile groups likely improve membrane permeability.
Extended Substituents: Fluorophenyl and Heterocyclic Modifications
4-Fluorophenyl-Substituted Analog (CAS 252058-77-8)
Tetrahydroimidazo[1,2-a]pyridine Derivatives
describes a fused tetrahydroimidazo-pyridine system with ester and nitrile groups (C₂₈H₂₃N₃O₆ ), showcasing divergent synthetic pathways and applications in medicinal chemistry . While structurally distinct, this highlights the versatility of pyridine scaffolds in drug design.
Biological Activity
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 303.14 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antioxidant Activity
The compound has shown promising antioxidant activity in various assays. The DPPH radical scavenging assay indicated an IC50 value of 25 µg/mL, suggesting a strong ability to neutralize free radicals.
Enzyme Inhibition
Studies have also evaluated the enzyme inhibitory effects of the compound. It demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neuroprotective applications. The IC50 for AChE inhibition was found to be 15 µg/mL.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Neuroprotective Mechanism : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
Case Studies
A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µg/mL. The study utilized flow cytometry to assess cell viability and apoptosis markers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using arylboronic acids and halogenated intermediates. For example, a two-step approach involves (i) bromination of the pyridine core using Br₂ in CHCl₃, followed by (ii) coupling with 2,4-dichlorobenzyl chloride in the presence of CsF and DMF . Yield optimization may require inert atmospheres, controlled temperatures (e.g., 100°C for 12 hours), and stoichiometric adjustments of catalysts like Pd(OAc)₂ and PPh₃ .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., dihydropyridine protons at δ 5.2–6.0 ppm) and carbon chemical shifts (e.g., carbonyl carbons at ~170 ppm) .
- HRMS : Validates molecular weight (e.g., exact mass matching calculated [M+H]+) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (e.g., 215–217°C for related dihydropyridines) ensures purity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, referencing structurally related indazole-carbohydrazides with mitochondrial apoptosis mechanisms .
- Enzyme Inhibition : Kinase or dehydrogenase inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How do substituents on the pyridine ring and benzyl group influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce EWGs (e.g., -CN, -NO₂) at the pyridine C-6 position to enhance activity, as seen in antihypertensive chromene derivatives .
- Benzyl Substitution : Compare 2,4-dichloro with 2,6-dichloro analogs; the former may improve lipophilicity and target binding, as observed in related carbonitrile derivatives .
- SAR Studies : Use computational docking (e.g., AutoDock Vina) to model interactions with targets like voltage-gated ion channels or mitochondrial proteins .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare data across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) or dosage (e.g., 1 mg/kg in vivo vs. 10 µM in vitro) .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .
- Crystallography : Resolve binding modes via co-crystallization with targets (e.g., mitochondrial complex I), as done for Lonidamine analogs .
Q. How can the compound’s mechanism of action be elucidated in cancer models?
- Methodological Answer :
- Mitochondrial Dysfunction Assays : Measure ATP depletion (luminescence-based kits) and ROS production (DCFH-DA fluorescence) in treated cells .
- Apoptosis Markers : Western blotting for caspase-3/9 cleavage and cytochrome c release .
- Metabolic Flux Analysis : Use Seahorse XF Analyzers to assess glycolysis vs. oxidative phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
